

Technical Guide: Physicochemical Properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
Cat. No.:	B163085

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and general scientific principles regarding **1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine**. As of the date of this guide, specific experimental data on the solubility and stability of this compound are not publicly available. The experimental protocols described herein are generalized procedures and should be adapted and validated for specific laboratory conditions and research objectives.

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is a chemical compound with potential applications in various fields of research, including medicinal chemistry and materials science. An understanding of its solubility and stability is crucial for its effective use, formulation, and development. This guide summarizes the known physicochemical properties and provides a framework for the experimental determination of its solubility and stability profiles.

Physicochemical Properties

While specific experimental data is limited, some basic properties can be collated from chemical supplier databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ F ₃ N ₂ O ₂	Oakwood Chemical[1]
Molecular Weight	274.24 g/mol	Oakwood Chemical[1]
CAS Number	1692-79-1	Oakwood Chemical[1]

For structurally related compounds, some predicted data is available which may offer preliminary insights:

Compound	Predicted Property	Value	Source
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid	pKa	4.39 ± 0.20	Guidechem[2]
1-[4-Nitro-3-(trifluoromethyl)phenyl]-4-(5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)piperidine	Boiling Point	629.0 ± 55.0 °C	ChemicalBook[3]
1-[4-Nitro-3-(trifluoromethyl)phenyl]-4-(5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)piperidine	Density	1.418 ± 0.06 g/cm ³	ChemicalBook[3]
1-[4-Nitro-3-(trifluoromethyl)phenyl]-4-(5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)piperidine	pKa	12.91 ± 0.10	ChemicalBook[3]

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of **1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine**. These are based on standard pharmaceutical testing guidelines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Materials:

- **1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine**
- A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)
- Analytical balance
- Vials with screw caps
- Shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the compound to a known volume of each solvent in a vial.
 - Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:

- After agitation, visually inspect for the presence of undissolved solid.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Quantification:
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
 - Prepare a calibration curve using standard solutions of known concentrations.
- Data Analysis:
 - Calculate the solubility in units such as mg/mL or mol/L.

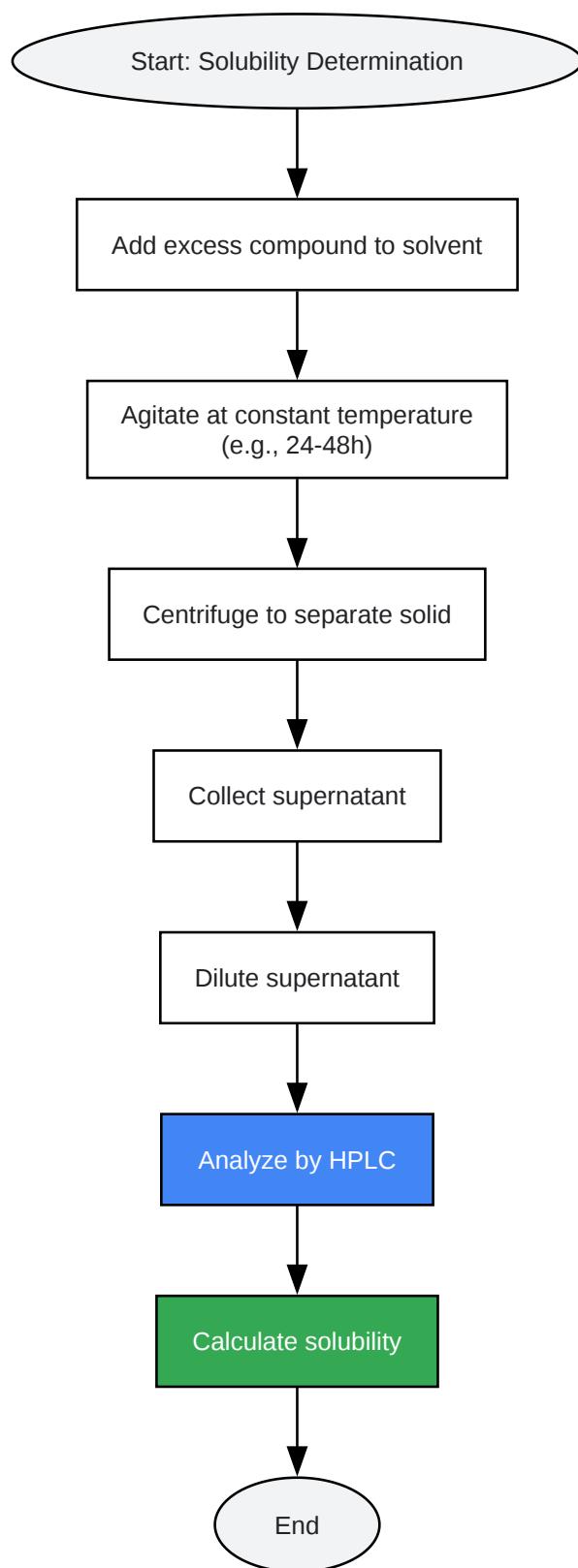
Stability Assessment

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

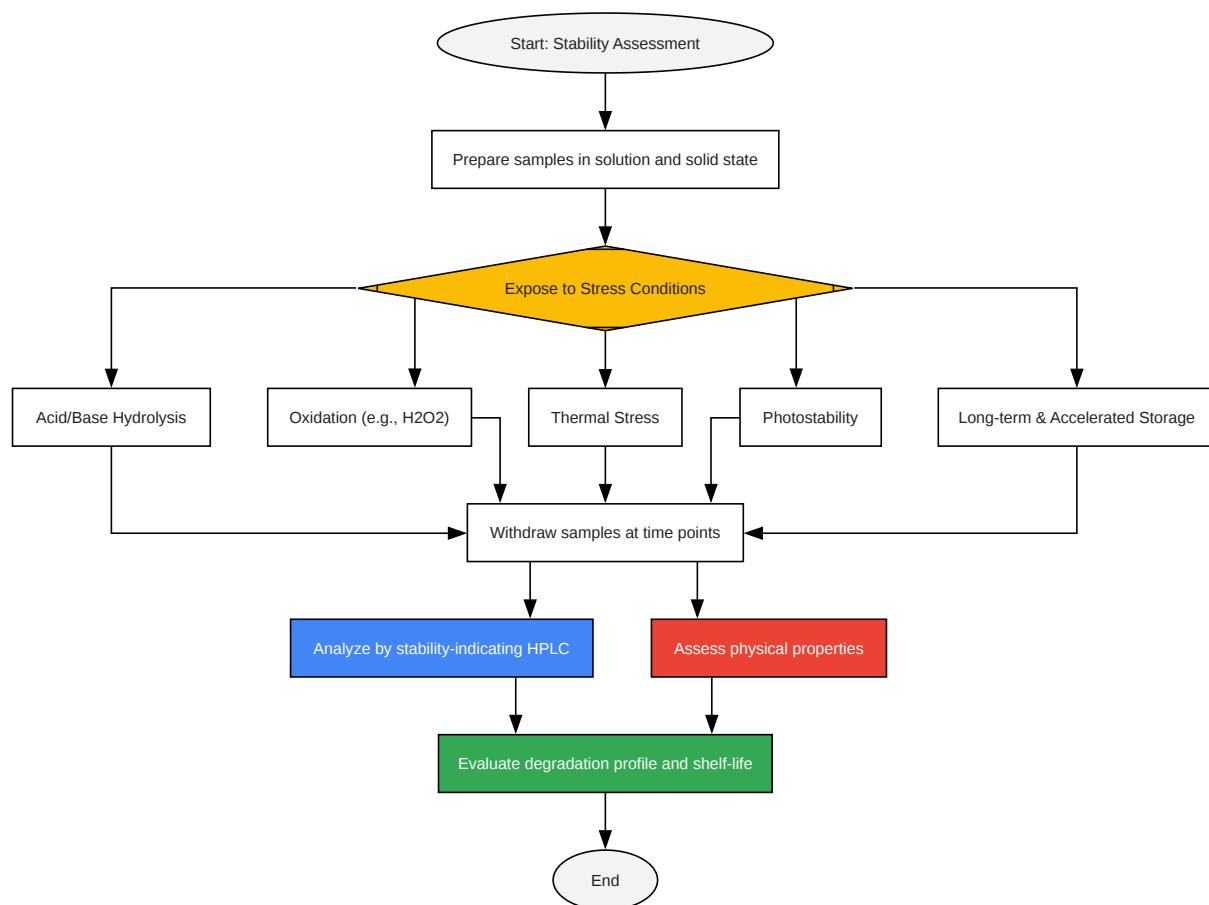
- **1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine**
- Buffers of various pH values (e.g., pH 4, 7, 9)
- Environmental chambers with controlled temperature and humidity
- Photostability chamber
- HPLC system

Procedure:


- Forced Degradation Studies:

- Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor for degradation over time at room and elevated temperatures.
- Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).
- Photostability: Expose the solid compound and solutions to light conditions as specified in ICH Q1B guidelines.

- Long-Term Stability Studies:
 - Store the compound under controlled long-term storage conditions (e.g., 25 °C/60% RH) and accelerated conditions (e.g., 40 °C/75% RH).
 - Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).[\[7\]](#)
- Sample Analysis:
 - At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
 - Assess physical properties such as appearance, color, and clarity.


Visualizations

The following diagrams illustrate generalized workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Stability Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine [oakwoodchemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]-4-(5-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-3-YL)PIPERIDINE | 1026780-29-9 [amp.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163085#solubility-and-stability-of-1-2-nitro-4-trifluoromethyl-phenyl-piperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com